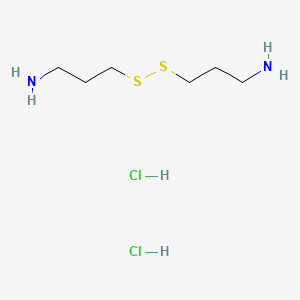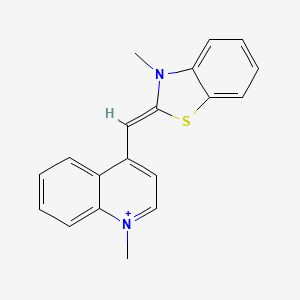
Thiazole orange cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole orange cation is a cationic C1 cyanine dye having 3-methylbenzothiazolium-2-yl and 1-methylquinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion and a quinolinium ion.
Aplicaciones Científicas De Investigación
1. Detection of G-Quadruplexes
Thiazole orange has been employed as a cyanine dye for binding to nucleic acids and has recently been utilized for the detection of G-quadruplexes. However, its non-selectivity for G-quadruplex and other nucleic acids has been a limitation. A study by Guo et al. (2016) demonstrated that a simple structural modification, incorporating hydrocarbon rings into the chromophore of thiazole orange, dramatically improved its selective binding to certain G-quadruplexes. This modification resulted in significant fluorescence enhancement when treated with G-quadruplexes but retained weak fluorescence in the presence of double-stranded and single-stranded DNA, showcasing its potential for selective nucleic acid detection (Guo et al., 2016).
2. Molecular Organization in Aqueous Solutions
The study by Mooi and Heyne (2012) examined the organization in aqueous solution of thiazole orange in the presence of different monovalent sodium salts, finding that specific ion effects play a crucial role in the organization of thiazole orange molecules. This research underscores the importance of considering ionic species in molecular organization, which can contribute significantly to fields like nanotechnology, medicine, and material chemistry (Mooi & Heyne, 2012).
3. Redox-Active Nanoparticles Synthesis
In another study by Mooi, Sutherland, and Heyne (2012), a unique approach was presented to achieve redox-active nanosized organic particles in aqueous environment, using ion association between large organic ions, namely tetraphenylborate anions and thiazole orange cations. These redox-active nanosized organic particles showed potential as seed sites for metal reductions, exemplified by their use to reduce gold(III) to gold nanoparticles in a neutral, aqueous environment at room temperature (Mooi, Sutherland, & Heyne, 2012).
Propiedades
Nombre del producto |
Thiazole orange cation |
|---|---|
Fórmula molecular |
C19H17N2S+ |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1 |
Clave InChI |
XRXJDLHDDHBJOJ-UHFFFAOYSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C |
SMILES canónico |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



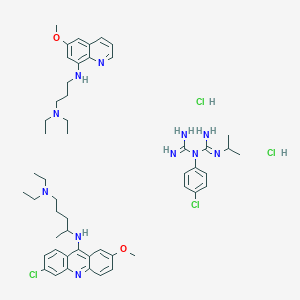
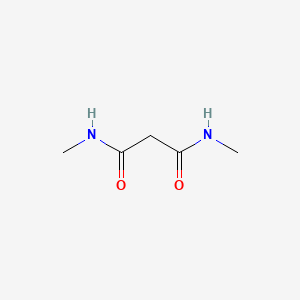
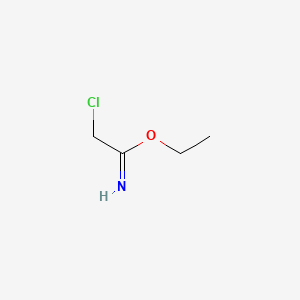
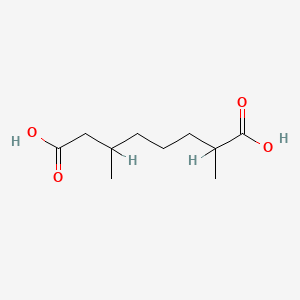
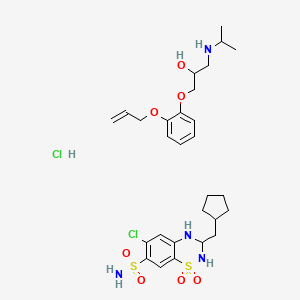
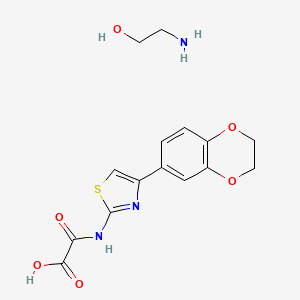
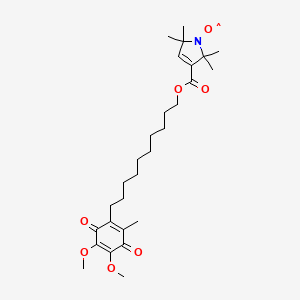

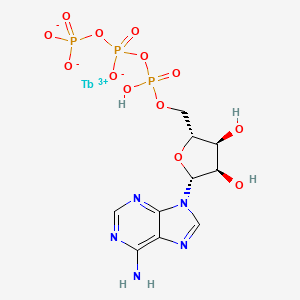
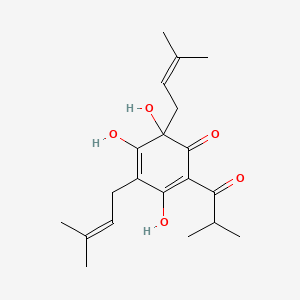
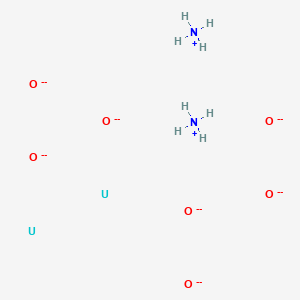
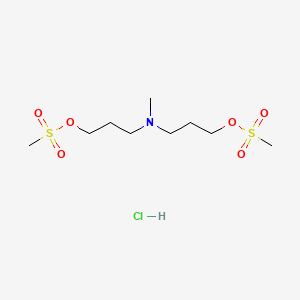
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
